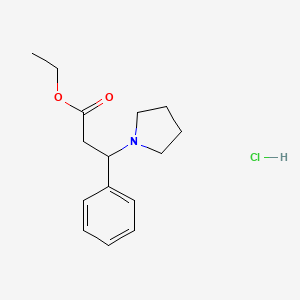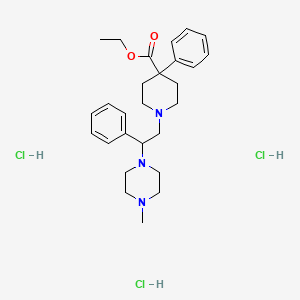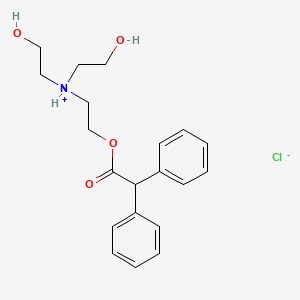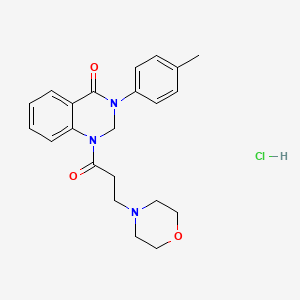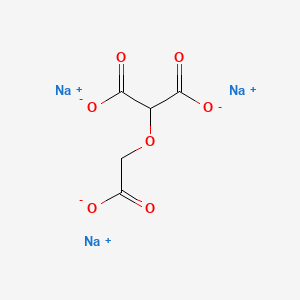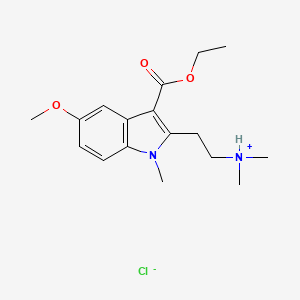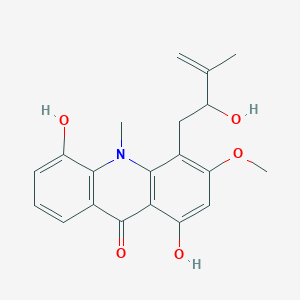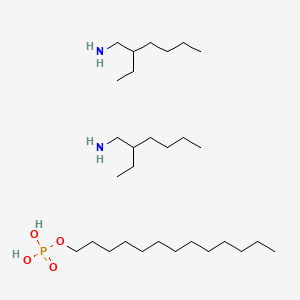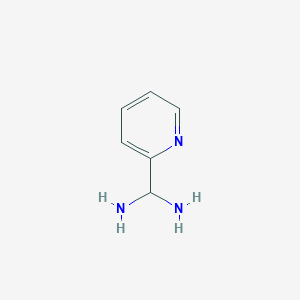
N,N'-Thiobis(acetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N,N’-Thiobis(acetamide) can be achieved through several methods. One common method involves the reaction of acetamide with sulfur dichloride (SCl2) under controlled conditions. The reaction typically proceeds as follows:
-
Reaction with Sulfur Dichloride: : Acetamide is reacted with sulfur dichloride in the presence of a base such as pyridine. The reaction is carried out at a temperature of around 0-5°C to prevent side reactions. The product is then purified through recrystallization .
-
Industrial Production: : Industrial production methods for N,N’-Thiobis(acetamide) involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
N,N’-Thiobis(acetamide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions are:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). The oxidation typically results in the formation of sulfoxides or sulfones .
-
Reduction: : Reduction of N,N’-Thiobis(acetamide) can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction leads to the formation of thiol derivatives .
-
Substitution: : The compound can undergo substitution reactions with various nucleophiles. For example, reaction with alkyl halides can result in the formation of N-alkyl derivatives .
Applications De Recherche Scientifique
-
Chemistry: : In chemistry, it is used as a reagent for the synthesis of other organic compounds. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis .
-
Biology: : The compound has been investigated for its antioxidant properties. Studies have shown that derivatives of N,N’-Thiobis(acetamide) can reduce oxidative stress in biological systems .
-
Medicine: Research has indicated that it can help in reducing oxidative damage in cells, which is beneficial in the treatment of various diseases .
-
Industry: : Industrial applications include its use as a stabilizer in polymer production and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of N,N’-Thiobis(acetamide) involves its ability to interact with reactive oxygen species (ROS) and neutralize them. This antioxidant activity is attributed to the presence of sulfur, which can donate electrons to ROS, thereby reducing their reactivity. The compound also interacts with various molecular targets, including enzymes involved in oxidative stress pathways .
Comparaison Avec Des Composés Similaires
N,N’-Thiobis(acetamide) can be compared with other similar compounds such as:
-
2,2’-Thiobis[N-(4-nitrophenyl)acetamide]: : This compound has similar antioxidant properties but differs in its chemical structure due to the presence of nitrophenyl groups .
-
2,2’-Thiobis[N-(4-chlorophenyl)acetamide]: : This derivative also exhibits antioxidant activity and is characterized by the presence of chlorophenyl groups .
-
Acetamide Derivatives: : Other acetamide derivatives with different substituents have been studied for their biological activities. These compounds share a common acetamide backbone but differ in their substituent groups, which influence their chemical and biological properties .
N,N’-Thiobis(acetamide) stands out due to its unique sulfur linkage, which imparts distinct chemical reactivity and biological activity compared to other acetamide derivatives.
Propriétés
Numéro CAS |
3618-49-3 |
|---|---|
Formule moléculaire |
C4H8N2O2S |
Poids moléculaire |
148.19 g/mol |
Nom IUPAC |
N-acetamidosulfanylacetamide |
InChI |
InChI=1S/C4H8N2O2S/c1-3(7)5-9-6-4(2)8/h1-2H3,(H,5,7)(H,6,8) |
Clé InChI |
FNECJRWVEJAAEC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NSNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


